molecular formula C18H16N4S B6363639 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol CAS No. 791717-18-5

5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol

Cat. No.: B6363639
CAS No.: 791717-18-5
M. Wt: 320.4 g/mol
InChI Key: FPVPHGICTUFUBK-UHFFFAOYSA-N
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Description

5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indole-3-carbaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the triazole-thiol derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or nitrating mixtures of nitric and sulfuric acids.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conducting polymers or sensors.

Mechanism of Action

The mechanism of action of 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the triazole ring can coordinate with metal ions or enzymes. The thiol group can form covalent bonds with nucleophilic sites in proteins, leading to modulation of their activity. These interactions can affect various cellular pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Indol-3-ylmethyl)-4-phenyl-1,2,4-triazole-3-thiol: Lacks the methyl group on the phenyl ring.

    5-(Indol-3-ylmethyl)-4-(2-chlorophenyl)-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of a methyl group.

    5-(Indol-3-ylmethyl)-4-(2-methoxyphenyl)-1,2,4-triazole-3-thiol: Contains a methoxy group instead of a methyl group.

Uniqueness

The presence of the 2-methylphenyl group in 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

3-(1H-indol-3-ylmethyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c1-12-6-2-5-9-16(12)22-17(20-21-18(22)23)10-13-11-19-15-8-4-3-7-14(13)15/h2-9,11,19H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVPHGICTUFUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30413987
Record name 5-(INDOL-3-YLMETHYL)-4-(2-METHYLPHENYL)-1,2,4-TRIAZOLE-3-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7243-20-1
Record name 5-(INDOL-3-YLMETHYL)-4-(2-METHYLPHENYL)-1,2,4-TRIAZOLE-3-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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